Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely recognized for their applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring, a chloro substituent, and a bromide ion, making it a versatile reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the process is usually carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide undergoes several types of chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different products, depending on the reagents used.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted pyridinium salts, depending on the specific reaction and conditions employed .
Scientific Research Applications
Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It finds applications in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, it acts as an oxidizing agent, facilitating the conversion of alcohols to aldehydes or ketones . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyridinium, 2-chloro-1-[2-(4-methylphenyl)-2-oxoethyl]-, bromide include other pyridinium salts such as:
- Pyridinium chlorochromate (PCC)
- Pyridinium dichromate (PDC)
- Pyridinium, 2-chloro-1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide
Uniqueness
What sets this compound apart is its specific structure, which imparts unique reactivity and properties.
Properties
CAS No. |
61657-04-3 |
---|---|
Molecular Formula |
C14H13BrClNO |
Molecular Weight |
326.61 g/mol |
IUPAC Name |
2-(2-chloropyridin-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11-5-7-12(8-6-11)13(17)10-16-9-3-2-4-14(16)15;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
KHJYXHKQZWICLA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.